molecular formula C27H29N3O5S B11071543 Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate

Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate

Cat. No.: B11071543
M. Wt: 507.6 g/mol
InChI Key: XWLRTNZHBAPKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [5’-benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is a complex organic compound featuring an indole ring system. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of indole derivatives, including Ethyl [5’-benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . Industrial production may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other indole derivatives like:

    Tryptophan: An essential amino acid.

    Indole-3-carbinol: Found in cruciferous vegetables.

    Sumatriptan: A medication used to treat migraines. Ethyl [5’-benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is unique due to its specific substituents and spiro structure, which may confer distinct biological activities.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2-[5-benzyl-1-(2-methylsulfanylethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]acetate

InChI

InChI=1S/C27H29N3O5S/c1-3-35-21(31)16-29-20-12-8-7-11-18(20)27(26(29)34)23-22(19(28-27)13-14-36-2)24(32)30(25(23)33)15-17-9-5-4-6-10-17/h4-12,19,22-23,28H,3,13-16H2,1-2H3

InChI Key

XWLRTNZHBAPKED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CCSC)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.